N-Methylol-taurultam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-メチロール-タウロルタムは、タウロリジンという化合物の誘導体であり、タウロリジンは幅広い抗菌作用と抗炎症作用で知られています。タウロリジンの加水分解によって生成され、その活性代謝産物の1つです。 N-メチロール-タウロルタムは、その独自の化学特性と生物活性により、さまざまな科学的および医学的用途で潜在的な可能性を示しています .

準備方法

合成経路と反応条件

N-メチロール-タウロルタムは、タウロリジンの加水分解によって合成されます。このプロセスは、カチオン性タウロリジンの形成、続いて環外メチレン炭素へのヒドロキシル基の求核攻撃を伴います。 この協奏反応機構により、N-メチロール-タウロルタムが生成されます .

工業生産方法

N-メチロール-タウロルタムの工業生産は、通常、特定の条件下でタウロリジンの制御された加水分解を含み、最終生成物の安定性と純度を確保します。 反応は水溶液中で行われ、条件は化合物の分解を防ぐように最適化されます .

化学反応の分析

反応の種類

N-メチロール-タウロルタムは、さまざまな化学反応を起こし、以下が含まれます。

加水分解: タウロリジンからの生成に至る主要な反応。

一般的な試薬と条件

加水分解: タウロリジンを加水分解してN-メチロール-タウロルタムを生成するために使用される主要な試薬は水です。

生成される主要な生成物

タウロリジンの加水分解から生成される主な生成物は、N-メチロール-タウロルタムです。 この化合物は、タウロルタムやタウリンアミドなどの他の誘導体をさらに生成するために反応する可能性があります .

科学的研究の応用

作用機序

N-メチロール-タウロルタムは、いくつかのメカニズムを介してその効果を発揮します。

類似の化合物との比較

類似の化合物

タウロリジン: N-メチロール-タウロルタムが誘導される母体化合物。

タウロルタム: 加水分解によって生成される、タウロリジンの別の誘導体。

タウリンアミド: 抗菌作用も示す関連化合物.

独自性

N-メチロール-タウロルタムは、その特異的な化学構造と、細菌細胞壁成分との安定な架橋を形成する能力により、ユニークです。 この特性により、エンドトキシンの中和と抗菌効果の発揮が効果的になります .

類似化合物との比較

Similar Compounds

Taurolidine: The parent compound from which N-Methylol-taurultam is derived.

Taurultam: Another derivative of taurolidine, formed through hydrolysis.

Taurinamide: A related compound that also exhibits antibacterial properties.

Uniqueness

This compound is unique due to its specific chemical structure and the ability to form stable cross-links with bacterial cell wall components. This property enhances its effectiveness in neutralizing endotoxins and exerting antibacterial effects .

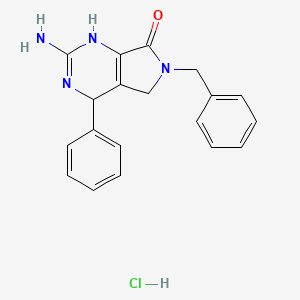

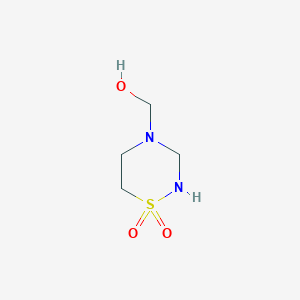

特性

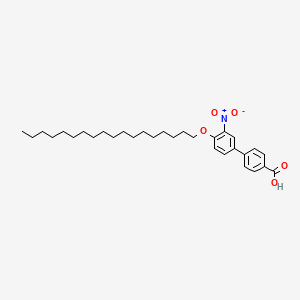

CAS番号 |

85004-55-3 |

|---|---|

分子式 |

C4H10N2O3S |

分子量 |

166.20 g/mol |

IUPAC名 |

(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methanol |

InChI |

InChI=1S/C4H10N2O3S/c7-4-6-1-2-10(8,9)5-3-6/h5,7H,1-4H2 |

InChIキー |

RGHLGYPBJUXKOW-UHFFFAOYSA-N |

正規SMILES |

C1CS(=O)(=O)NCN1CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)

![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)